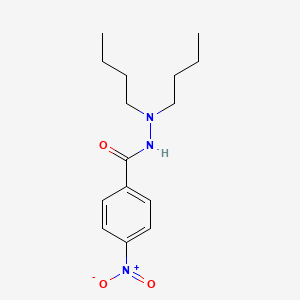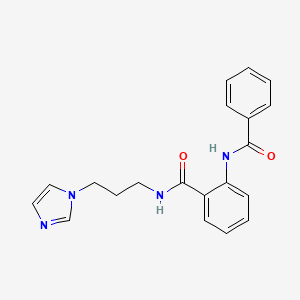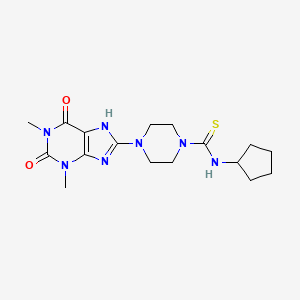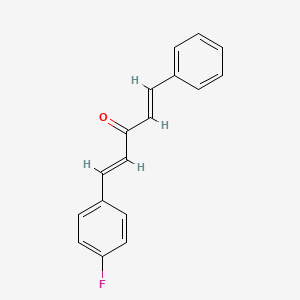
N',N'-dibutyl-4-nitrobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’,N’-dibutyl-4-nitrobenzohydrazide is an organic compound characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibutyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzoic acid with N’,N’-dibutylhydrazine. The process can be summarized as follows:
Starting Materials: 4-nitrobenzoic acid and N’,N’-dibutylhydrazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is typically purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of N’,N’-dibutyl-4-nitrobenzohydrazide would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
N’,N’-dibutyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid for condensation reactions.
Major Products
Reduction: 4-amino-N’,N’-dibutylbenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
科学研究应用
Chemistry
N’,N’-dibutyl-4-nitrobenzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to form hydrazones makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazide functional groups. It may also serve as a probe in biochemical assays.
Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its hydrazone derivatives are of interest for their potential antimicrobial and anticancer properties.
Industry
In the industrial sector, N’,N’-dibutyl-4-nitrobenzohydrazide can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which N’,N’-dibutyl-4-nitrobenzohydrazide exerts its effects depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes that interact with hydrazide groups, such as hydrolases and oxidoreductases.
Receptors: It may bind to specific receptors in biological systems, modulating their activity.
相似化合物的比较
Similar Compounds
4-nitrobenzohydrazide: Lacks the dibutyl groups, making it less lipophilic and potentially less bioavailable.
N’,N’-dimethyl-4-nitrobenzohydrazide: Similar structure but with dimethyl groups instead of dibutyl, affecting its solubility and reactivity.
4-nitrobenzoic acid hydrazide: Similar core structure but without the N’,N’-substitution, leading to different chemical properties.
Uniqueness
N’,N’-dibutyl-4-nitrobenzohydrazide is unique due to its dibutyl substitution, which enhances its lipophilicity and potentially its ability to cross biological membranes. This makes it more suitable for applications requiring higher bioavailability and interaction with lipid-rich environments.
属性
分子式 |
C15H23N3O3 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
N',N'-dibutyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C15H23N3O3/c1-3-5-11-17(12-6-4-2)16-15(19)13-7-9-14(10-8-13)18(20)21/h7-10H,3-6,11-12H2,1-2H3,(H,16,19) |
InChI 键 |
KZMRBTYRZKFVSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10876615.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10876624.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10876631.png)


![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide](/img/structure/B10876655.png)
![2-(4-methoxyphenyl)-N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10876680.png)
![4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate](/img/structure/B10876682.png)
![N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10876683.png)

![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876699.png)
![N-[N'-(4-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide](/img/structure/B10876703.png)
![N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10876708.png)
